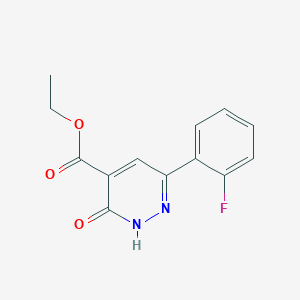

Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(2-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c1-2-19-13(18)9-7-11(15-16-12(9)17)8-5-3-4-6-10(8)14/h3-7H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVCKLCFOGQPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and antitumor properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyridazine ring with an ethyl ester functional group and a fluorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 250.22 g/mol. The presence of the fluorine atom enhances its lipophilicity and biological activity.

1. Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study demonstrated that compounds within this class showed potent activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves interference with bacterial cell wall synthesis, which is critical for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that modifications to the structure can enhance efficacy against specific bacterial strains.

2. Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. In vitro assays indicated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

3. Antitumor Activity

The compound has shown promise in cancer research as well. In cell line studies involving various human cancer types, including breast and colorectal cancer, this compound exhibited cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HCT116 (Colorectal) | 8.5 |

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated groups compared to controls.

- Clinical Trials for Anti-inflammatory Effects : Preliminary clinical trials involving patients with rheumatoid arthritis indicated that administration of this compound resulted in decreased joint inflammation and pain relief.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of dihydropyridazine carboxylates, which differ in substituent groups, fluorine positioning, and additional functional moieties. Key analogs include:

Physicochemical and Crystallographic Differences

Fluorine Position Effects: The 2-fluorophenyl group in the target compound creates steric hindrance and distinct hydrogen-bonding patterns compared to the 3-fluorophenyl analog. For example, the 2-fluoro isomer exhibits a larger dihedral angle (70.92° vs. The 3-fluorophenyl derivative (CAS: 1421311-67-2) shows higher thermal stability due to reduced steric clash, as evidenced by differential scanning calorimetry (DSC) data .

Trifluoromethyl vs. Methyl Substitutents :

- The trifluoromethyl group (e.g., in ) increases electron-withdrawing effects, lowering the pKa of the carboxylate ester (predicted pKa ≈ 2.8 vs. 3.5 for methyl derivatives). This enhances solubility in polar solvents .

- Methyl-substituted analogs (e.g., ) exhibit higher logP values (~2.1 vs. 1.7 for trifluoromethyl derivatives), suggesting greater membrane permeability .

Hydrogen Bonding and Crystal Packing: The target compound’s intramolecular O–H···O bond (S(6) ring motif) is absent in non-hydroxylated analogs, leading to divergent crystal packing. For example, trifluoromethyl derivatives (e.g., ) rely on C–H···F interactions for lattice stabilization, resulting in higher melting points (mp ~180°C vs. 165°C for the target compound) .

Data Tables

Table 1: Key Physicochemical Properties

Table 2: Crystallographic Parameters

Preparation Methods

Formation of Hydrazone Intermediate

A common initial step involves the reaction of substituted benzils or diketones with hydrazine derivatives to form hydrazones. For example, benzil reacts with hydrazine hydrate in methanol under reflux conditions for approximately 15 minutes to yield hydrazono intermediates. This step is crucial as it sets the stage for subsequent cyclization to the pyridazine ring.

Cyclization to Dihydropyridazine Ring

The hydrazone intermediate undergoes cyclization with diethyl malonate or similar active methylene compounds in the presence of a base such as sodium in ethanol. The reaction mixture is typically refluxed for several hours (e.g., 3 hours at reflux) to afford the ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate core. Acidification of the reaction mixture with dilute hydrochloric acid precipitates the product, which is then isolated by filtration.

Introduction of the 2-Fluorophenyl Group

The 2-fluorophenyl substituent can be introduced through nucleophilic aromatic substitution or cross-coupling reactions. One approach involves the O-arylation of pyridazine intermediates with 2-fluoro-substituted aryl halides or nitrobenzenes in the presence of potassium carbonate in polar aprotic solvents such as N,N-dimethylformamide (DMF). This step often requires elevated temperatures and extended reaction times to achieve satisfactory yields.

Alternatively, Suzuki coupling reactions using palladium catalysts can be employed for the installation of the 2-fluorophenyl group onto the pyridazine ring system. These reactions use arylboronic acids or esters and aryl halides under basic conditions, providing a versatile method for aryl substitution.

Esterification and Final Functionalization

The ethyl ester group is typically introduced via reaction with diethyl malonate during the cyclization step or through esterification reactions post-ring formation. Careful control of reaction conditions, including temperature and pH, is essential to maintain the integrity of the ester group and avoid hydrolysis or side reactions.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazone formation | Benzil + Hydrazine hydrate, Methanol, reflux, 15 min | >90 | White solid isolated by filtration |

| Cyclization to pyridazine | Sodium (0.05 mol), Ethanol (200 mL), 0°C → reflux 3 h, acidify | 75-85 | Acidification with 1 N HCl to precipitate |

| Introduction of 2-fluorophenyl | 2-fluoro-4-nitrobenzene + potassium carbonate, DMF, reflux 4-6 h | 50-60 | Nucleophilic aromatic substitution |

| Suzuki coupling (alternative) | Arylboronic acid + aryl halide, Pd catalyst, K2CO3, DMF, reflux | 60-70 | Cross-coupling for aryl group installation |

Detailed Research Findings and Analysis

Reaction Optimization: The use of sodium metal in ethanol at low temperature (0°C) followed by reflux ensures efficient cyclization with diethyl malonate, minimizing side reactions and maximizing yield.

Catalyst and Solvent Effects: Potassium carbonate as a base and DMF as solvent are optimal for the nucleophilic aromatic substitution to introduce the fluorophenyl group due to their ability to stabilize intermediates and facilitate nucleophilic attack.

Purification: Products are commonly purified by recrystallization from petroleum ether/ethyl acetate mixtures or by column chromatography using silica gel with dichloromethane/methanol eluents, ensuring high purity for further applications.

Analytical Characterization: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

Q & A

Q. Table 1: Reaction Conditions and Outcomes

| Component | Role | Purity/Yield | Reference |

|---|---|---|---|

| 2-Fluorobenzaldehyde | Aromatic aldehyde | >95% | |

| Ethyl trifluoroacetoacetate | β-Ketoester donor | 82% yield | |

| Thiourea | Cyclization agent | Recrystallized |

How is the molecular conformation characterized via X-ray crystallography?

Methodological Answer:

The dihydropyridazine ring adopts a sofa conformation (Cremer-Pople parameters: puckering amplitude q = 0.596 Å, θ = 70.92°), with the 2-fluorophenyl group axially oriented. Key steps:

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| C–F bond length | 1.352(3) Å | |

| Dihedral angle (aryl ring) | 70.92(8)° | |

| Hydrogen bond (N–H···S) | 3.245(2) Å |

What spectroscopic methods validate structural elucidation?

Methodological Answer:

- NMR : H and C NMR confirm substituent integration (e.g., trifluoromethyl at δ 120–125 ppm for F).

- IR : Stretching vibrations for C=O (1720 cm) and N–H (3300 cm).

- LC-MS : Molecular ion peak [M+H] at m/z 347.1 .

Advanced Research Questions

How do discrepancies in crystallographic bond angles arise, and how are they resolved?

Methodological Answer:

Discrepancies (e.g., C–F vs. C–O bond lengths) may stem from:

Q. Table 3: Comparative Bond Lengths

| Bond Type | Reported Value (Å) | Study |

|---|---|---|

| C11–C12 (pyridazine) | 1.452(3) | |

| C15–F2 (fluorophenyl) | 1.352(3) |

How are hydrogen bonding networks analyzed for supramolecular assembly?

Methodological Answer:

Q. Table 4: Hydrogen Bond Parameters

| Donor–Acceptor | D···A (Å) | Angle (°) | Symmetry Code | Reference |

|---|---|---|---|---|

| O1–H1···O2 | 2.687(3) | 167 | x, y, z | |

| N2–H2···S1 | 3.245(2) | 156 | -x+1, -y, -z+1 |

What computational methods model electronic effects of the 2-fluorophenyl group?

Methodological Answer:

- DFT calculations : Gaussian 16 (B3LYP/6-311+G(d,p)) evaluates fluorine’s electron-withdrawing effect on ring puckering .

- NBO analysis : Quantifies hyperconjugation (e.g., σ → π) .

- Docking studies : Assess interactions with biological targets (e.g., TRPA1 ion channels) .

How is SHELX employed for high-resolution refinement?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.